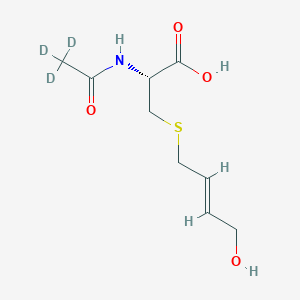
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 is a deuterated analog of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine. This compound is often used in biochemical research, particularly in the study of metabolic pathways and the identification of biomarkers. The deuterium labeling helps in tracing the metabolic fate of the compound in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 typically involves the following steps:
Starting Materials: The synthesis begins with L-cysteine and 4-hydroxy-2-buten-1-yl bromide.
Acetylation: L-cysteine is acetylated using acetic anhydride to form N-acetyl-L-cysteine.
Substitution Reaction: The acetylated cysteine undergoes a substitution reaction with 4-hydroxy-2-buten-1-yl bromide in the presence of a base such as sodium hydroxide.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms, which can be achieved through exchange reactions in deuterated solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.
Purification: The product is purified using techniques like crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 has several applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the metabolism of cysteine and related compounds.
Medicine: Used in the identification of biomarkers for diseases.
Industry: Employed in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 involves its incorporation into metabolic pathways. The deuterium atoms act as tracers, allowing researchers to track the compound’s metabolic fate. The compound interacts with various enzymes and proteins, providing insights into its biochemical role.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine: The non-deuterated analog.
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine Methyl Ester: A methyl ester derivative.
Uniqueness
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The deuterium atoms make it easier to differentiate the compound from its non-deuterated counterparts in mass spectrometry and other analytical techniques.
Properties
Molecular Formula |
C9H15NO4S |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(2R)-3-[(E)-4-hydroxybut-2-enyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C9H15NO4S/c1-7(12)10-8(9(13)14)6-15-5-3-2-4-11/h2-3,8,11H,4-6H2,1H3,(H,10,12)(H,13,14)/b3-2+/t8-/m0/s1/i1D3 |
InChI Key |
CGYFKBWVTSXRDZ-JWVBMALBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC/C=C/CO)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC=CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















